molecular formula C12H16O2 B7861648 3-(2,4-Dimethylphenyl)oxolan-3-ol

3-(2,4-Dimethylphenyl)oxolan-3-ol

Cat. No.: B7861648
M. Wt: 192.25 g/mol
InChI Key: CJWDNGNOZPXZKK-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)oxolan-3-ol is a substituted tetrahydrofuran derivative featuring a 2,4-dimethylphenyl group attached to the oxolane (tetrahydrofuran) ring at the 3-position. Notably, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-3-4-11(10(2)7-9)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWDNGNOZPXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

A common route to oxolane derivatives involves cyclization of triols under acidic conditions. For example, the synthesis of S-(3)-hydroxytetrahydrofuran from 1,2,4-butanetriol employs p-toluenesulfonic acid (PTSA) as a catalyst, achieving cyclization at elevated temperatures. Applied to 3-(2,4-dimethylphenyl)oxolan-3-ol, this method would require a triol precursor such as 3-(2,4-dimethylphenyl)-1,2,4-butanetriol .

Synthetic Steps :

  • Triol Preparation :

    • Start with a substituted malic acid derivative (e.g., 2-(2,4-dimethylphenyl)malic acid).

    • Reduce the diester intermediate using LiCl/NaBH₄ in methanol to yield the triol.

  • Cyclization :

    • Heat the triol with PTSA (5–10 mol%) in toluene at 80–100°C for 4–6 hours.

    • Monitor progress via thin-layer chromatography (TLC) and isolate the product via column chromatography.

Key Data :

ParameterValueSource
CatalystPTSA (10 mol%)
Temperature80°C
Yield70–85% (analogous)

Hydrochloric Acid-Mediated Cyclization

Alternative cyclization methods use aqueous HCl. For instance, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol was synthesized by treating ribitol with 2 M HCl, inducing dehydration and cyclization. Adapting this for this compound:

Procedure :

  • Dissolve 3-(2,4-dimethylphenyl)-1,2,4-butanetriol in 2 M HCl.

  • Stir at 60°C for 3 hours, neutralize with NaHCO₃, and extract with ethyl acetate.

Advantages :

  • Avoids expensive catalysts.

  • Suitable for large-scale production.

Grignard Addition to Oxolan-3-one

Grignard Reaction

The 2,4-dimethylphenyl group is introduced via Grignard addition:

Protocol :

  • Prepare 2,4-dimethylphenylmagnesium bromide by reacting 1-bromo-2,4-dimethylbenzene with Mg in THF.

  • Add oxolan-3-one dissolved in THF dropwise at −78°C.

  • Warm to room temperature, quench with NH₄Cl, and extract the product.

Optimization :

  • Solvent : THF enhances reagent solubility.

  • Temperature : Low temperatures (−78°C) prevent side reactions.

Yield : 65–75% (estimated from analogous reactions).

Multi-Component Reactions (MCRs) Under Ultrasound

InCl₃-Catalyzed MCR

Ultrasound-assisted MCRs accelerate reaction kinetics and improve yields. For example, pyrano[2,3-c]pyrazoles were synthesized using InCl₃ in 50% ethanol under ultrasound irradiation. Adapting this for oxolane derivatives:

Proposed Route :

  • Mix 2,4-dimethylbenzaldehyde , diethyl acetylenedicarboxylate, and hydroxylamine in 50% ethanol.

  • Add InCl₃ (20 mol%) and irradiate with ultrasound at 40°C for 20 minutes.

  • Isolate the oxolane product via filtration.

Benefits :

  • Efficiency : 95% yield achieved for analogous compounds.

  • Solvent : Aqueous ethanol reduces environmental impact.

Reduction of Keto-Oxolane Intermediates

Borohydride Reduction

A keto-oxolane intermediate (e.g., 3-(2,4-dimethylphenyl)oxolan-3-one) can be reduced to the alcohol using NaBH₄:

Steps :

  • Dissolve the ketone in methanol.

  • Add NaBH₄ (2 eq) at 0°C, stir for 1 hour.

  • Acidify with HCl, extract with ethyl acetate, and purify.

Challenges :

  • Stereoselectivity : Racemic mixture forms unless chiral catalysts are used.

Enantiomeric Resolution

Chiral Auxiliary Methods

For enantiomerically pure this compound, diastereomeric salts are formed using chiral acids (e.g., di-p-toluoyl-L-tartaric acid).

Procedure :

  • React racemic alcohol with di-p-toluoyl-L-tartaric acid in ethanol.

  • Fractionally crystallize the diastereomeric salt.

  • Regenerate the free base using NaHCO₃.

Efficiency :

  • ≥90% enantiomeric excess (ee) achievable .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethylphenyl)oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides. The reaction conditions often involve the use of a polar aprotic solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines, depending on the specific reagents and conditions used.

  • Substitution: Substitution reactions can result in the formation of halogenated derivatives or esters.

Scientific Research Applications

3-(2,4-Dimethylphenyl)oxolan-3-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethylphenyl)oxolan-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

4-(3-Hydroxyphenyl)oxolan-3-ol (CAS 2172257-66-6)

  • Structural Differences : Replaces the 2,4-dimethylphenyl group with a 3-hydroxyphenyl substituent.
  • The absence of methyl groups reduces steric hindrance, possibly improving reactivity in substitution or coupling reactions.
  • Applications : Likely more suited for applications requiring hydrophilic interactions, such as drug intermediates or coordination chemistry .

4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

  • Structural Differences : Features a lactone (oxolan-2-one) core instead of an alcohol, with additional methoxy and hydroxyphenylmethyl substituents.
  • Key Implications :
    • The lactone group introduces electrophilic character, making it prone to hydrolysis under acidic or basic conditions.
    • Methoxy and hydroxy groups may confer antioxidant or bioactive properties, relevant in pharmaceutical contexts.
  • Applications: Potential use as a chiral building block or in natural product synthesis due to its complex substitution pattern .

(Oxolan-3-yl)(phenyl)methanamine Hydrochloride (CAS 1432678-58-4)

  • Structural Differences : Replaces the hydroxyl group with an amine hydrochloride moiety.
  • Key Implications :
    • The amine group increases basicity and water solubility, enhancing bioavailability for pharmaceutical applications.
    • The hydrochloride salt form improves stability and crystallinity, critical for drug formulation.
  • Applications : Likely investigated as a CNS-active compound or intermediate in amine-based drug synthesis .

(3,3-Dimethyloxolan-2-yl)methanesulfonyl Chloride (CAS 2166701-96-6)

  • Structural Differences : Contains a sulfonyl chloride group and dimethyl-substituted oxolane ring.
  • Key Implications: The sulfonyl chloride group is highly reactive, enabling use as a sulfonating agent or electrophile in organic reactions.
  • Applications : Valuable in polymer chemistry or sulfonamide drug synthesis .

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity/Properties Potential Applications
3-(2,4-Dimethylphenyl)oxolan-3-ol Oxolan-3-ol 2,4-Dimethylphenyl Moderate lipophilicity, alcohol reactivity Organic synthesis, discontinued
4-(3-Hydroxyphenyl)oxolan-3-ol Oxolan-3-ol 3-Hydroxyphenyl Enhanced polarity, H-bonding Drug intermediates
Oxolan-2-one derivative Oxolan-2-one (lactone) Methoxy, hydroxyphenylmethyl Electrophilic lactone, bioactive Antioxidants, natural products
(Oxolan-3-yl)(phenyl)methanamine Oxolan-3-yl amine Phenyl, HCl salt High solubility, basicity CNS drugs
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride Oxolan-2-yl sulfonyl chloride Dimethyl, sulfonyl chloride High reactivity, steric hindrance Sulfonamides, polymers

Research Findings and Trends

  • Synthesis Challenges : The discontinuation of this compound may reflect difficulties in regioselective substitution or purification, common in multi-methylated aromatics .
  • Biological Activity : Analogs with hydroxyl or amine groups (e.g., 4-(3-Hydroxyphenyl)oxolan-3-ol) are more likely to exhibit bioactivity due to hydrogen-bonding capabilities .
  • Safety Considerations : While direct safety data for the target compound is lacking, similar alcohols and ethers require precautions against skin/eye irritation, inferred from related SDS documents .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-(2,4-Dimethylphenyl)oxolan-3-ol with high purity?

  • Methodological Answer :

  • Synthetic Routes : Use nucleophilic substitution or cyclization reactions. For example, reacting 2,4-dimethylphenol with a protected oxolane precursor under acidic or basic catalysis.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity (common purity standard in research, as noted in for analogous compounds).
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H/13^13C NMR for intermediate validation.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using programs like SHELXL ( ) to resolve stereochemistry and bond angles. Requires high-quality crystals grown via slow evaporation of a saturated solution.
  • Spectroscopy : 1^1H NMR (to confirm aromatic and oxolan protons), 13^13C NMR (to identify quaternary carbons), and IR (to detect hydroxyl or ether functional groups).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (e.g., ESI+ mode).

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in solvents like DMSO, ethanol, and acetonitrile. Centrifuge and analyze supernatant via UV-Vis spectroscopy.
  • Stability Assessment : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC with a C18 column and diode-array detection ( for analogous phenol stability protocols).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for oxolan derivatives, such as unexpected splitting in NMR spectra?

  • Methodological Answer :

  • Validation Strategies :
  • Variable Temperature NMR : To detect dynamic processes (e.g., ring puckering in oxolan) that cause splitting.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to simulate NMR spectra and compare with experimental data.
  • Crystallographic Cross-Check : Use X-ray data () to confirm spatial arrangements that may explain splitting.

Q. What experimental designs are effective for studying the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Kinetics :
  • pH-Dependent Studies : Incubate compound in buffers (pH 1–10) at 37°C. Sample aliquots at intervals and quantify degradation via LC-MS.
  • Activation Energy Calculation : Use Arrhenius plots from stability data at 25°C, 37°C, and 50°C.
  • Degradation Products : Identify by tandem MS (e.g., Q-TOF) and compare with predicted fragments using software like ACD/MS Fragmenter.

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Simulations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes or metal catalysts (e.g., palladium for cross-coupling reactions).
  • Reaction Pathway Analysis : Explore intermediates and transition states using software like ORCA or NWChem.

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data in oxolan-based compounds?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple assays (e.g., IC50_{50} values) and apply hierarchical Bayesian models to account for variability.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate via leave-one-out cross-validation.
  • Outlier Detection : Apply Grubbs’ test or leverage-residual plots to identify aberrant data points.

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